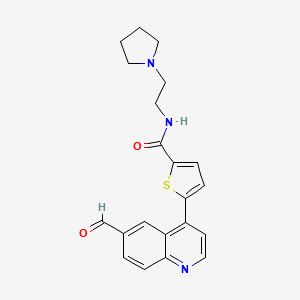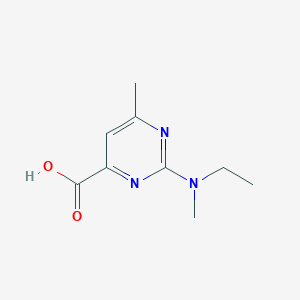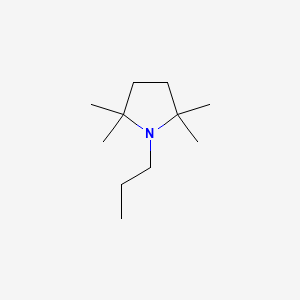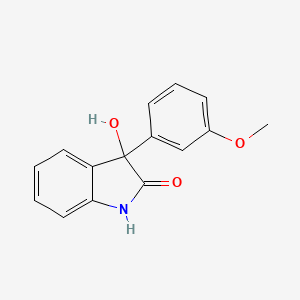
3-hydroxy-3-(3-methoxyphenyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-3-(3-methoxyphenyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes an indole core substituted with hydroxy and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(3-methoxyphenyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the hydroxy and methoxy substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.
化学反応の分析
Types of Reactions
3-hydroxy-3-(3-methoxyphenyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the indole core.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a fully saturated indole derivative.
科学的研究の応用
3-hydroxy-3-(3-methoxyphenyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the treatment of diseases such as cancer and neurological disorders.
Industry: The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings.
作用機序
The mechanism by which 3-hydroxy-3-(3-methoxyphenyl)-1,3-dihydro-2H-indol-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propionic acid: This compound shares a similar hydroxy and methoxy substitution pattern but differs in its core structure.
4-hydroxy-3-methoxycinnamic acid: Another related compound with similar substituents but a different core structure.
Uniqueness
3-hydroxy-3-(3-methoxyphenyl)-1,3-dihydro-2H-indol-2-one is unique due to its indole core, which imparts specific chemical and biological properties. This uniqueness makes it valuable for applications that require specific interactions with biological targets or the synthesis of complex organic molecules.
特性
分子式 |
C15H13NO3 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC名 |
3-hydroxy-3-(3-methoxyphenyl)-1H-indol-2-one |
InChI |
InChI=1S/C15H13NO3/c1-19-11-6-4-5-10(9-11)15(18)12-7-2-3-8-13(12)16-14(15)17/h2-9,18H,1H3,(H,16,17) |
InChIキー |
HOUVPZUJQIAZMU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2(C3=CC=CC=C3NC2=O)O |
溶解性 |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



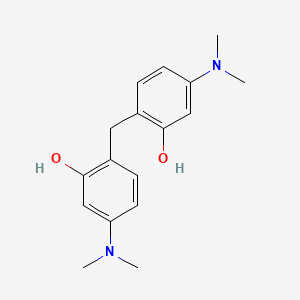
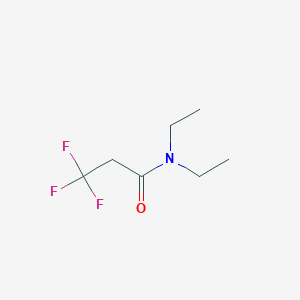
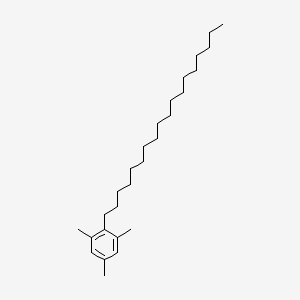
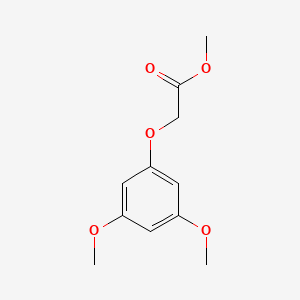
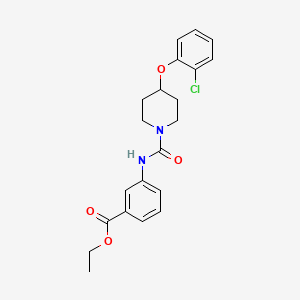
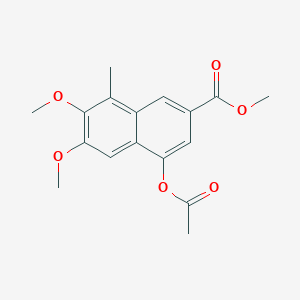
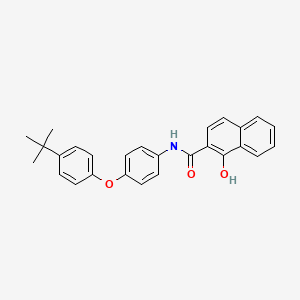
![1,1-Dimethylethyl 4-[[(2-bromophenyl)thio]methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B13940398.png)
![5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13940410.png)
![n-[(4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]cyclopropanamine](/img/structure/B13940416.png)
